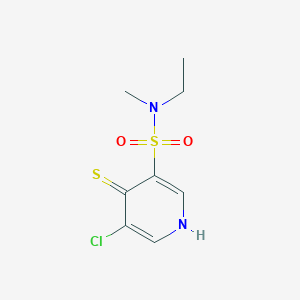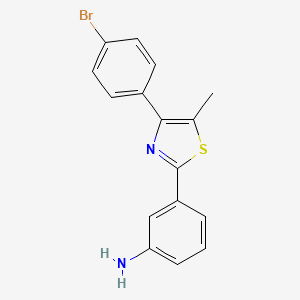
2-Iodocubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-IODOCUBANE-1-CARBOXYLIC ACID is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Synthetic Routes and Reaction Conditions:
Iodine-Metal Exchange Reaction: One method involves the iodine-metal exchange reaction on cubane using lithium organozincates. This reaction typically requires specific conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Light-Induced Iododecarboxylation: Another method is the light-induced iododecarboxylation of 4-(diisopropylcarbamoyl)cubane-1-carboxylic acid
Industrial Production Methods:
Electrochemical Functionalization: The Hofer-Moest reaction under flow conditions has been demonstrated for the electrochemical functionalization of cubane carboxylic acids. This method allows for the large-scale production of iodocubane derivatives under mild conditions.
Types of Reactions:
Nucleophilic Substitution: 8-IODOCUBANE-1-CARBOXYLIC ACID undergoes photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions. These reactions proceed under irradiation in liquid ammonia and dimethylsulphoxide.
Oxidative Decarboxylation: The compound can also participate in oxidative decarboxylation reactions, leading to the formation of alkoxy cubanes.
Common Reagents and Conditions:
Arylthiolate and Diphenylphosphanide Ions: Used in nucleophilic substitution reactions under irradiation conditions.
Oxidizing Agents: Employed in oxidative decarboxylation reactions to convert carboxylic acids to other functional groups.
Major Products:
Thioaryl and Diphenylphosphoryl Cubane Derivatives: Formed from nucleophilic substitution reactions.
Alkoxy Cubanes: Resulting from oxidative decarboxylation reactions.
Scientific Research Applications
8-IODOCUBANE-1-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: The cubane scaffold is used as a bioisostere for phenyl rings, potentially enhancing the drug-like properties of lead compounds.
Materials Science: The rigid and strained structure of cubane derivatives makes them suitable for use as spacers in organic materials and polymers.
Energetic Materials: The impact sensitivity and thermal decomposition behavior of iodocubane derivatives are of interest in the development of energetic materials.
Mechanism of Action
The mechanism of action of 8-IODOCUBANE-1-CARBOXYLIC ACID involves its participation in nucleophilic substitution and oxidative decarboxylation reactions. The iodine atom in the cubane structure acts as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can undergo oxidative decarboxylation to form various functionalized cubane derivatives .
Comparison with Similar Compounds
1-Iodocubane: Another iodinated cubane derivative with similar reactivity.
4-Iodocubane-1-Carboxylic Acid: A closely related compound with an iodine atom at a different position on the cubane ring.
Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Derivatives: These compounds share the strained cage structure with cubane and have similar applications in medicinal chemistry and materials science.
Uniqueness: 8-IODOCUBANE-1-CARBOXYLIC ACID is unique due to the specific positioning of the iodine atom and the carboxylic acid group on the cubane framework.
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI Key |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5(C2C3C45I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)

![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)

![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)



![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
